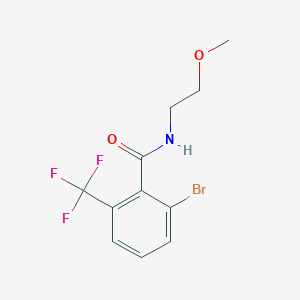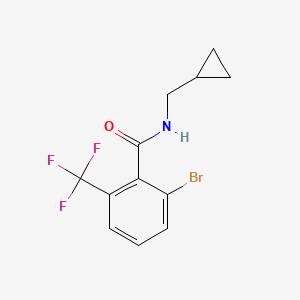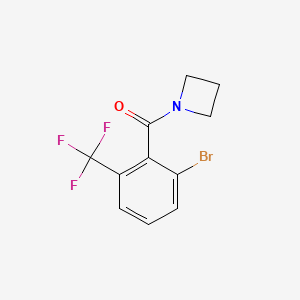
2-Bromo-N-(tetrahydro-2H-pyran-4-yl)-6-(trifluoromethyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Bromo-N-(tetrahydro-2H-pyran-4-yl)-6-(trifluoromethyl)benzamide is a chemical compound characterized by its bromine, trifluoromethyl, and tetrahydropyran groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-N-(tetrahydro-2H-pyran-4-yl)-6-(trifluoromethyl)benzamide typically involves multiple steps, starting with the preparation of the tetrahydropyran derivative. The reaction conditions often require the use of strong bases and specific catalysts to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with stringent control over temperature, pressure, and reactant concentrations. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
化学反応の分析
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: : The bromine atom can be oxidized to form a bromate ion.
Reduction: : The trifluoromethyl group can be reduced to a trifluoromethanol derivative.
Substitution: : The benzamide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Common reagents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: : Lithium aluminum hydride (LiAlH4) is often used for reduction reactions.
Substitution: : Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: : Bromate ions (BrO3-)
Reduction: : Trifluoromethanol derivatives
Substitution: : Amides or esters
科学的研究の応用
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology
In biological research, 2-Bromo-N-(tetrahydro-2H-pyran-4-yl)-6-(trifluoromethyl)benzamide can be used as a probe to study enzyme activities and protein interactions. Its trifluoromethyl group makes it a useful tool for tracking biological processes.
Medicine
In the medical field, this compound has shown potential as a lead compound for drug development. Its ability to interact with various biological targets makes it a candidate for the synthesis of new therapeutic agents.
Industry
In industry, this compound can be used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and other industrial products.
作用機序
The mechanism by which 2-Bromo-N-(tetrahydro-2H-pyran-4-yl)-6-(trifluoromethyl)benzamide exerts its effects involves its interaction with specific molecular targets. The trifluoromethyl group enhances its binding affinity to certain enzymes and receptors, leading to biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
2-Bromo-N-(tetrahydro-2H-pyran-4-yl)benzamide: : Lacks the trifluoromethyl group.
2-Bromo-N-(tetrahydro-2H-pyran-4-yl)-6-methylbenzamide: : Has a methyl group instead of a trifluoromethyl group.
2-Bromo-N-(tetrahydro-2H-pyran-4-yl)-6-ethylbenzamide: : Has an ethyl group instead of a trifluoromethyl group.
Uniqueness
The presence of the trifluoromethyl group in 2-Bromo-N-(tetrahydro-2H-pyran-4-yl)-6-(trifluoromethyl)benzamide makes it distinct from its analogs. This group enhances the compound's stability and reactivity, making it more suitable for certain applications compared to its similar counterparts.
特性
IUPAC Name |
2-bromo-N-(oxan-4-yl)-6-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13BrF3NO2/c14-10-3-1-2-9(13(15,16)17)11(10)12(19)18-8-4-6-20-7-5-8/h1-3,8H,4-7H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWTNUTGLVSYYIZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1NC(=O)C2=C(C=CC=C2Br)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BrF3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














